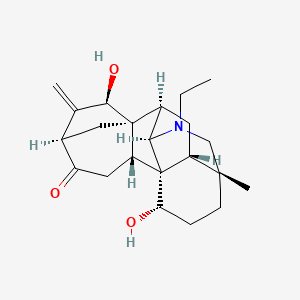
Songorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Songorine (SON) is a diterpenoid alkaloid derived from Aconitum plants . The primary targets of this compound are the Gamma-Aminobutyric Acid-A (GABA-A) receptors and Dopamine D2 receptors . GABA-A receptors are a type of neurotransmitter receptors responsible for mediating inhibitory signals in the brain, while Dopamine D2 receptors are involved in reward-motivated behavior.
Mode of Action
This compound acts as a potent agonist of the GABA-A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GABA-A receptors, this compound enhances the inhibitory effects of GABA neurotransmission, leading to decreased neuronal excitability . This interaction results in the reduction of anxiety-like behavior without adverse sedative or psychomotor effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to modulate the Wnt/β-catenin signaling pathway , which is crucial for cell growth and differentiation . This compound also influences the metabolic reprogramming of cells, inhibiting glycolysis and promoting mitochondrial oxidative phosphorylation . This metabolic shift is associated with a reduction in macrophage oxidative stress .
Result of Action
This compound has multiple molecular and cellular effects. It has been shown to inhibit the firing activity of neurons , shift macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype , and promote mitochondrial biosynthesis . These actions result in various therapeutic effects, such as decreasing anxiety , alleviating inflammation in osteoarthritis , and ameliorating sepsis-induced cardiomyopathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS) can induce a sepsis cardiomyopathy model, in which this compound has been shown to exert therapeutic effects . .
Análisis Bioquímico
Biochemical Properties
Songorine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate macrophage polarization by inhibiting glycolysis and promoting mitochondrial oxidative phosphorylation . It also interacts with the GABAA receptor in the rat brain, exhibiting antagonistic activity . These interactions highlight this compound’s potential in modulating metabolic pathways and reducing oxidative stress.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In macrophages, this compound shifts polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, thereby reducing inflammation . In cardiomyocytes, this compound enhances mitochondrial biosynthesis and improves cell viability, which is crucial for mitigating sepsis-induced cardiomyopathy . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile compound in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the GABAA receptor, acting as an antagonist . In macrophages, this compound inhibits glycolysis and promotes mitochondrial oxidative phosphorylation, leading to reduced oxidative stress . In cardiomyocytes, this compound activates the Wnt/β-catenin signaling pathway, which is essential for mitochondrial biosynthesis and reducing inflammation . These mechanisms underscore this compound’s multifaceted role in cellular and molecular biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation have been studied extensively. It has been observed that this compound maintains its stability and efficacy over prolonged periods, making it suitable for long-term studies . In in vivo studies, this compound has shown protective effects against cartilage damage and synovial inflammation in osteoarthritis models . These findings highlight the long-term benefits of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and cardioprotective effects without significant toxicity . At higher doses, this compound may cause adverse effects, including potential toxicity . These dosage-dependent effects emphasize the importance of optimizing this compound dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It modulates macrophage metabolism by inhibiting glycolysis and promoting mitochondrial oxidative phosphorylation . In cardiomyocytes, this compound activates the Wnt/β-catenin signaling pathway, which is crucial for mitochondrial biosynthesis . These interactions with metabolic pathways highlight this compound’s potential in regulating metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . In macrophages, this compound’s distribution is crucial for its anti-inflammatory effects . In cardiomyocytes, this compound’s localization in mitochondria is essential for its cardioprotective effects . These findings underscore the importance of this compound’s transport and distribution in its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. In macrophages, this compound localizes in mitochondria, where it promotes oxidative phosphorylation and reduces oxidative stress . In cardiomyocytes, this compound’s localization in mitochondria is crucial for enhancing mitochondrial biosynthesis and reducing inflammation . These subcellular localizations highlight this compound’s targeted effects on specific cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Songorine involves several steps, starting from a tricyclic ester intermediate . The tricyclic ester is reduced with lithium aluminum hydride to form a primary alcohol, which is then oxidized to an aldehyde using N,N’-dicyclohexylcarbodiimide, dimethyl sulfoxide, and pyridine in anhydrous benzene . The aldehyde is treated with a Grignard reagent to form a mixture of diastereoisomers, which is then converted to an exo benzenesulfonyl aziridine . This aziridine undergoes acetolysis to yield the desired this compound intermediate .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Songorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N,N’-dicyclohexylcarbodiimide and dimethyl sulfoxide.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Substitution reactions often involve the use of Grignard reagents.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted compounds .
Aplicaciones Científicas De Investigación
Songorine has a wide range of scientific research applications:
Chemistry: This compound is studied for its unique chemical properties and potential as a synthetic intermediate.
Medicine: this compound exhibits anti-inflammatory, analgesic, and anxiolytic effects. .
Comparación Con Compuestos Similares
Songorine is similar to other diterpenoid alkaloids derived from Aconitum plants, such as aconitine and mesaconitine . this compound is unique in its ability to modulate macrophage polarization and metabolic reprogramming, which are not commonly observed in other diterpenoid alkaloids . Additionally, this compound’s specific action on gamma-aminobutyric acid receptors sets it apart from other similar compounds .
List of Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
- Deoxyaconitine
Propiedades
Número CAS |
509-24-0 |
|---|---|
Fórmula molecular |
C22H31NO3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(1S,2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13-,15+,16+,17-,18-,19+,20-,21-,22+/m0/s1 |
Clave InChI |
CBOSLVQFGANWTL-ITICQJTMSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@@H]31)[C@]56[C@H]4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Songorine; BRN-0045107; BRN 0045107; BRN0045107. |
Origen del producto |
United States |
A: Songorine acts as a potent agonist of gamma-aminobutyric acid type A (GABA(A)) receptors. [] This means it binds to these receptors in the brain and enhances the effects of GABA, a neurotransmitter that inhibits neuronal activity.
A: By activating GABA(A) receptors, this compound exhibits anxiolytic effects in animal models without causing adverse sedative or psychomotor effects. [] Additionally, research suggests that this compound can modulate macrophage polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. []
ANone: Yes, studies show that this compound can also exert its effects through:
- PI3K/AKT/NRF2 pathway: It activates this pathway to inhibit oxidative stress-related inflammation. []
- GSK3β/β-catenin pathway: It inhibits this pathway, leading to the suppression of cell growth and metastasis in epithelial ovarian cancer. []
- Bcl-2/Bax pathway: this compound downregulates Bcl-2 and upregulates Bax, promoting apoptosis (programmed cell death) in cancer cells. []
A: this compound has a molecular formula of C21H29NO3 and a molecular weight of 343.46 g/mol. []
ANone: Yes, numerous studies utilize spectroscopic techniques for structural characterization:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, H-H COSY, HSQC, HMBC, and NOESY experiments have been used to determine the structure and stereochemistry of this compound and its derivatives. [, , , , , , ]
- Mass Spectrometry (MS): Electron impact mass spectrometry (EIMS), fast atom bombardment mass spectrometry (FABMS), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) have been employed to analyze this compound and its fragmentation patterns. [, , , , ]
- Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in this compound, such as hydroxyl groups and a benzoyl group. []
ANone: While specific information on material compatibility is limited in the provided research, the studies often involve the extraction and purification of this compound using various solvents and chromatographic techniques, suggesting compatibility with common laboratory reagents and materials.
A: Research indicates that this compound undergoes transformations during fermentation with Saccharomyces cerevisiae, leading to a decrease in hypaconitine content and an increase in this compound content. [] This suggests that this compound's stability and potential degradation products might vary depending on environmental factors and processing techniques.
ANone: The provided research primarily focuses on the pharmacological properties of this compound. There is no information on its catalytic properties or applications in the provided context.
A: While not extensively discussed, one study mentions the use of molecular docking simulations to explore the interaction between this compound and potential metabolic targets in macrophages. [] This suggests that computational approaches are being explored to understand the molecular mechanisms of this compound's activity.
A: Yes, the study on halogenated this compound (specifically, chlorinated this compound) demonstrates that this modification confers agonist activity on fibroblast growth factor receptors (FGFRs) in neuronal-committed progenitors, potentially contributing to its neuroregenerative effects. []
ANone: The available research primarily focuses on the extraction, isolation, and characterization of this compound from natural sources. There is limited information on specific formulation strategies or detailed stability studies under various conditions.
ANone: The provided research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations or compliance is not discussed.
A:
- Absorption: this compound exhibits rapid absorption following oral administration, as evidenced by Tmax values less than 1 hour in rats. [, ]
A: Pharmacodynamic studies demonstrate that this compound exerts potent GABA(A) receptor agonist action in vivo, contributing to its anxiolytic effects. [] Furthermore, it can modulate the expression of various proteins involved in inflammation, apoptosis, and cell signaling, highlighting its multifaceted pharmacological activities. [, , ]
ANone: Various in vitro studies demonstrate this compound's effects on:
- Cell Proliferation: this compound inhibits the proliferation of human fibroblast-like synoviocytes-rheumatoid arthritis (HFLS-RA) cells. []
- Apoptosis: It induces apoptosis in epithelial ovarian cancer cells. []
- Macrophage Polarization: this compound promotes an anti-inflammatory M2 phenotype in macrophages. []
ANone: Yes, this compound exhibits therapeutic potential in animal models of various diseases:
- Osteoarthritis: It alleviates inflammation and cartilage damage in a rat model of osteoarthritis. []
- Acute Lung Injury: this compound protects against sepsis-induced acute lung injury in mice. []
- Cerebral Ischemia and Hypoxia: The halogenated form of this compound demonstrates neuroregenerative effects in animal models of cerebral ischemia and hypoxia. []
ANone: The available research primarily focuses on characterizing this compound's pharmacological activities and mechanisms. Information regarding resistance mechanisms or cross-resistance with other compounds is limited.
A: While this compound itself is considered less toxic than some other Aconitum alkaloids, it's crucial to acknowledge that it originates from plants known for their toxicity. [, ] One study reports that fermentation with Saccharomyces cerevisiae can reduce the overall toxicity of Aconitum extracts while increasing this compound content, suggesting a potential strategy for enhancing safety. []
ANone: The provided research primarily focuses on the pharmacological properties, mechanisms of action, and chemical characterization of this compound. Detailed information concerning drug delivery, biomarkers, environmental impact, and other aspects mentioned in questions 13-26 is currently limited.
A: this compound, a C20-diterpenoid alkaloid, has been a subject of research for several decades. Initial studies focused on its isolation and structural elucidation from various Aconitum species used in traditional medicine. [, , , , ] Over time, research has uncovered diverse pharmacological activities of this compound, including its anxiolytic, anti-inflammatory, and anticancer properties. Recent investigations delve into the molecular mechanisms underlying these effects, highlighting this compound's interactions with various signaling pathways and cellular targets. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

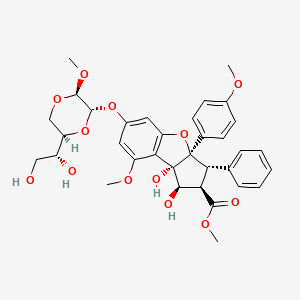
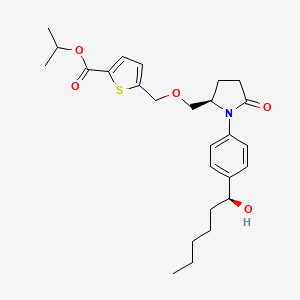
![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)
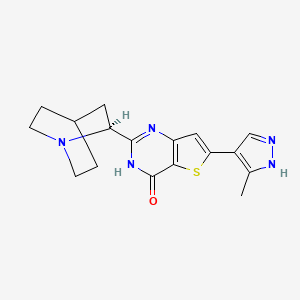

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)
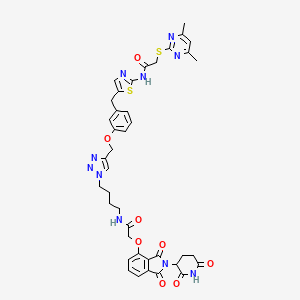
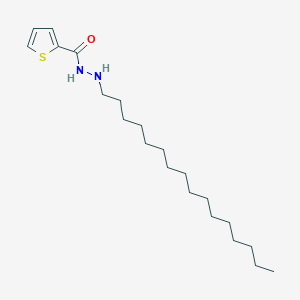
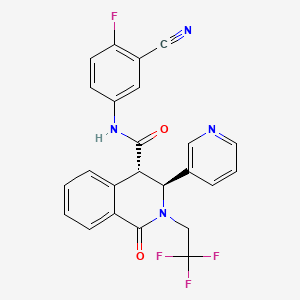
![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)
